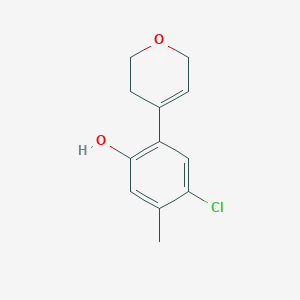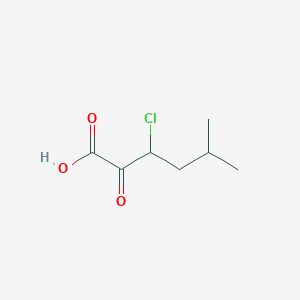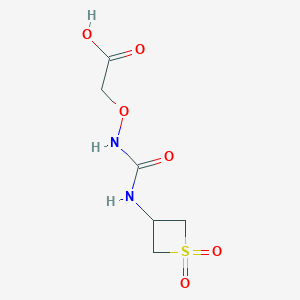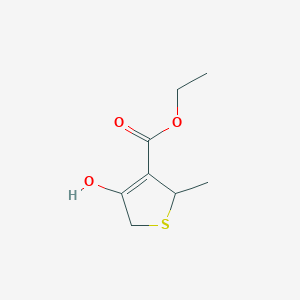
Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound containing a thiophene ring Thiophenes are sulfur-containing five-membered rings that are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl acetoacetate with sulfur and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate: A related compound with a benzothiazine ring.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another heterocyclic compound with a furanone ring.
Uniqueness: Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is unique due to its specific thiophene ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds
Propiedades
Fórmula molecular |
C8H12O3S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,9H,3-4H2,1-2H3 |
Clave InChI |
ZSXOFQWOTZXODV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CSC1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



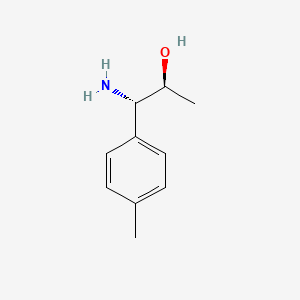
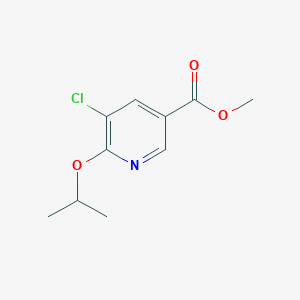
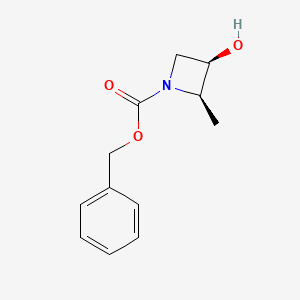
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
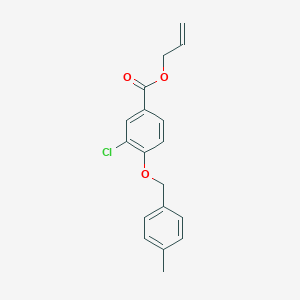
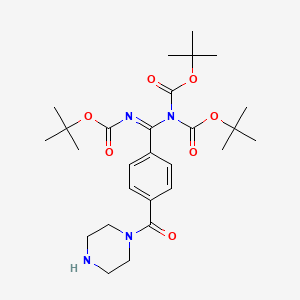
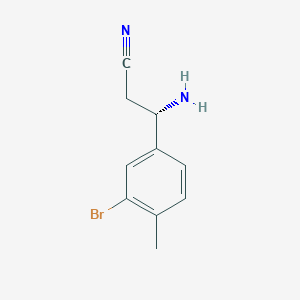
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
